molecular formula C12H19NOS B13319344 (2-Ethoxyethyl)({[4-(methylsulfanyl)phenyl]methyl})amine

(2-Ethoxyethyl)({[4-(methylsulfanyl)phenyl]methyl})amine

Cat. No.: B13319344
M. Wt: 225.35 g/mol
InChI Key: UWFQZRVYNIUKSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Ethoxyethyl)({[4-(methylsulfanyl)phenyl]methyl})amine is an organic compound with the molecular formula C12H19NOS. It is characterized by the presence of an ethoxyethyl group and a methylsulfanylphenylmethyl group attached to an amine. This compound is primarily used for research purposes and has various applications in scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Ethoxyethyl)({[4-(methylsulfanyl)phenyl]methyl})amine typically involves the reaction of 4-(methylsulfanyl)benzyl chloride with 2-ethoxyethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

(2-Ethoxyethyl)({[4-(methylsulfanyl)phenyl]methyl})amine can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to modify the functional groups.

    Substitution: The amine group can participate in substitution reactions with electrophiles, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced amine derivatives.

    Substitution: N-substituted amines.

Scientific Research Applications

(2-Ethoxyethyl)({[4-(methylsulfanyl)phenyl]methyl})amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Studied for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of (2-Ethoxyethyl)({[4-(methylsulfanyl)phenyl]methyl})amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

    (2-Methoxyethyl)({[4-(methylsulfanyl)phenyl]methyl})amine: Similar structure but with a methoxyethyl group instead of an ethoxyethyl group.

    (2-Ethoxyethyl)({[4-(ethylsulfanyl)phenyl]methyl})amine: Similar structure but with an ethylsulfanyl group instead of a methylsulfanyl group.

Uniqueness

(2-Ethoxyethyl)({[4-(methylsulfanyl)phenyl]methyl})amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for targeted research applications and the development of specialized compounds .

Properties

Molecular Formula

C12H19NOS

Molecular Weight

225.35 g/mol

IUPAC Name

2-ethoxy-N-[(4-methylsulfanylphenyl)methyl]ethanamine

InChI

InChI=1S/C12H19NOS/c1-3-14-9-8-13-10-11-4-6-12(15-2)7-5-11/h4-7,13H,3,8-10H2,1-2H3

InChI Key

UWFQZRVYNIUKSS-UHFFFAOYSA-N

Canonical SMILES

CCOCCNCC1=CC=C(C=C1)SC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.